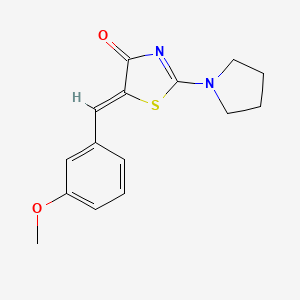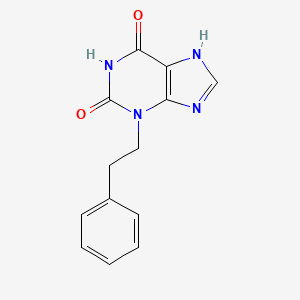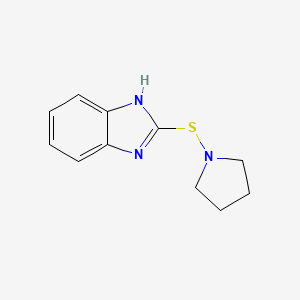
2-(1-pyrrolidinylthio)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-pyrrolidinylthio)-1H-benzimidazole, commonly known as PBIT, is a chemical compound with potential applications in the field of medicinal chemistry. PBIT is a benzimidazole derivative that is structurally similar to other benzimidazole derivatives, such as albendazole and mebendazole. PBIT has been studied for its potential use as an antitumor agent, as well as for its ability to inhibit certain enzymes involved in cancer and other diseases.
Wirkmechanismus
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer and other diseases. PBIT has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair. PBIT has also been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBIT can induce apoptosis, or programmed cell death, in cancer cells. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PBIT in lab experiments is its potential as an antitumor agent. PBIT has been shown to have potent antitumor activity in vitro, which makes it a promising candidate for further study. However, one limitation of using PBIT in lab experiments is its potential toxicity. PBIT has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on PBIT. One direction is to further explore its potential as an antitumor agent. This could involve in vivo studies to determine its efficacy and toxicity in animal models, as well as further studies on its mechanism of action. Another direction is to explore its potential use in other diseases, such as infectious diseases or metabolic disorders. Finally, research could focus on developing new derivatives of PBIT with improved efficacy and reduced toxicity.
Synthesemethoden
PBIT can be synthesized using a method that involves the reaction of 2-mercaptobenzimidazole with pyrrolidine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
PBIT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PBIT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PBIT has also been shown to inhibit certain enzymes involved in cancer and other diseases, such as topoisomerase II and carbonic anhydrase IX.
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-6-10-9(5-1)12-11(13-10)15-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYEMXVWUHUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)
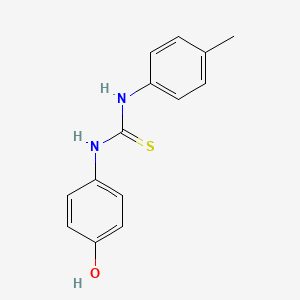
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
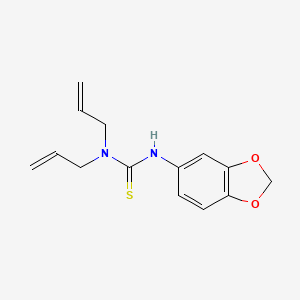
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)
